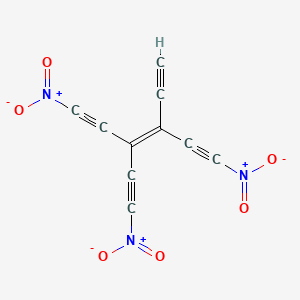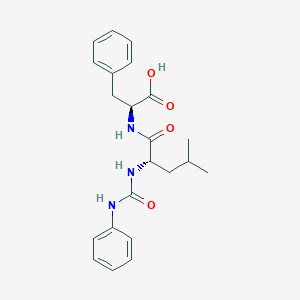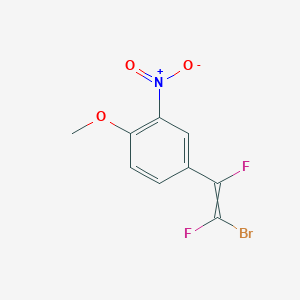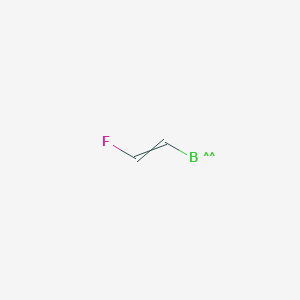
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and ethynyl functionalities
Méthodes De Préparation
The synthesis of 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are subsequently subjected to nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different substituted products. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations
Applications De Recherche Scientifique
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into its biological activity includes studying its potential as an antimicrobial or anticancer agent.
Medicine: Investigations are ongoing into its use as a pharmaceutical intermediate.
Industry: It is explored for applications in materials science, particularly in the development of high-energy materials and polymers
Mécanisme D'action
The mechanism by which 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne include other nitroalkynes and nitroalkenes. These compounds share structural similarities but differ in the number and position of nitro and ethynyl groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
823813-70-3 |
|---|---|
Formule moléculaire |
C10HN3O6 |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
3-ethynyl-1,6-dinitro-4-(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10HN3O6/c1-2-9(3-6-11(14)15)10(4-7-12(16)17)5-8-13(18)19/h1H |
Clé InChI |
BHSOPXGDGGIATM-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)



![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)




![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
